molecular formula C2H5N9O B1655717 [2-(Tetrazol-5-ylideneamino)hydrazinyl]urea CAS No. 41183-70-4

[2-(Tetrazol-5-ylideneamino)hydrazinyl]urea

Cat. No.: B1655717
CAS No.: 41183-70-4
M. Wt: 171.12
InChI Key: GMXJSAGJESBPAQ-UHFFFAOYSA-N
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Description

[2-(Tetrazol-5-ylideneamino)hydrazinyl]urea is a chemical compound with the molecular formula C2H5N7O It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Tetrazol-5-ylideneamino)hydrazinyl]urea typically involves the reaction of hydrazine derivatives with tetrazole-containing compounds. One common method involves the reaction of 5-aminotetrazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve the use of continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-(Tetrazol-5-ylideneamino)hydrazinyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrazine compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-(Tetrazol-5-ylideneamino)hydrazinyl]urea is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biomolecules. Its tetrazole ring can mimic certain biological structures, making it a candidate for drug design and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Compounds containing tetrazole rings have been investigated for their antimicrobial, antiviral, and anticancer activities.

Industry

In industrial applications, this compound may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [2-(Tetrazol-5-ylideneamino)hydrazinyl]urea involves its interaction with molecular targets through its tetrazole ring. The nitrogen-rich structure allows for strong hydrogen bonding and coordination with metal ions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Aminotetrazole: A precursor in the synthesis of [2-(Tetrazol-5-ylideneamino)hydrazinyl]urea, also containing a tetrazole ring.

    Tetrazole: The parent compound of the tetrazole family, used in various chemical reactions and applications.

    Hydrazine Derivatives: Compounds containing the hydrazine functional group, which can undergo similar reactions.

Uniqueness

This compound is unique due to its combination of a tetrazole ring and a hydrazine moiety

Properties

IUPAC Name

[(2E)-2-(2H-tetrazol-5-ylimino)hydrazinyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N9O/c3-1(12)4-8-9-5-2-6-10-11-7-2/h(H3,3,4,9,12)(H2,5,6,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXJSAGJESBPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)N=NNNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NNN=N1)/N=N/NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20421354
Record name [2-(tetrazol-5-ylideneamino)hydrazinyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20421354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41183-70-4
Record name NSC73056
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [2-(tetrazol-5-ylideneamino)hydrazinyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20421354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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